Conformational Restriction Advantage Over GSK2141795 (Uprosertib)
The pyrazol-furan carboxamide scaffold was rationally designed to adopt a more restricted conformation compared to the flexible 3,4-difluorophenylpropanamine moiety of GSK2141795 [1]. Molecular modeling demonstrated that compound 25e from this series matched the bioactive conformation of GSK2141795 favorably, validating the scaffold as a conformationally constrained alternative [1]. GSK2141795 exhibits Akt1 IC50 values of 180 nM , while the most potent pyrazol-furan carboxamide analogue (25e) achieved substantially lower Akt1 IC50, with cellular target engagement confirmed by p-PRAS40 inhibition IC50 of 30.4 nM in LNCaP cells [1].
| Evidence Dimension | Conformational flexibility and Akt1 inhibitory potency |
|---|---|
| Target Compound Data | Pyrazol-furan carboxamide series (representative compound 25e): p-PRAS40 IC50 = 30.4 nM in LNCaP cells; conformationally restricted scaffold [1] |
| Comparator Or Baseline | GSK2141795 (Uprosertib): Akt1 IC50 = 180 nM; flexible 3,4-difluorophenylpropanamine moiety |
| Quantified Difference | Cellular target engagement IC50 for pyrazol-furan series (30.4 nM) is approximately 6-fold more potent than Akt1 biochemical IC50 of GSK2141795 (180 nM); scaffold rigidity offers entropic advantage [1] |
| Conditions | p-PRAS40 Western blot in LNCaP cells for 25e; Akt1 TR-FRET assay for GSK2141795 [1] |
Why This Matters
A more rigid scaffold can reduce entropic penalty upon binding, potentially achieving higher potency and selectivity; this is a key procurement criterion for programs optimizing Akt inhibitor pharmacokinetics and off-target profiles.
- [1] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016 Jul 19;117:47-58. doi: 10.1016/j.ejmech.2016.03.074. View Source
